3-Bromo-2,5-dimethylphenol
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Overview
Description
3-Bromo-2,5-dimethylphenol is an organic compound with the molecular formula C8H9BrO. It consists of a bromine atom and two methyl groups attached to a phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-2,5-dimethylphenol can be synthesized through several methods. One common approach involves the bromination of 2,5-dimethylphenol using bromine in the presence of a suitable solvent, such as dichloromethane. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,5-dimethylphenol undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atom on the phenol ring can be substituted with other electrophiles under appropriate conditions.
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (e.g., chlorine, iodine) and nitrating agents can be used under acidic conditions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
Electrophilic Substitution: Products include halogenated or nitrated phenols.
Oxidation: Products include quinones and other oxidized phenolic compounds.
Reduction: Products include the corresponding phenol without the bromine atom.
Scientific Research Applications
3-Bromo-2,5-dimethylphenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-Bromo-2,5-dimethylphenol involves its interaction with specific molecular targets. The bromine atom and phenol group play crucial roles in its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways and influence cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3,5-dimethylphenol: Similar structure but with different bromine position.
4-Bromo-2,5-dimethylphenol: Another isomer with bromine at a different position.
2,5-Dimethylphenol: Lacks the bromine atom, leading to different reactivity.
Uniqueness
3-Bromo-2,5-dimethylphenol is unique due to the specific positioning of the bromine atom and methyl groups on the phenol ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
IUPAC Name |
3-bromo-2,5-dimethylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-5-3-7(9)6(2)8(10)4-5/h3-4,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KREZUUDTGLEZNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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